molecular formula C9H11NO3 B2690101 2-hydroxy-N-(4-methoxyphenyl)acetamide CAS No. 54704-26-6

2-hydroxy-N-(4-methoxyphenyl)acetamide

Cat. No.: B2690101
CAS No.: 54704-26-6
M. Wt: 181.191
InChI Key: MUUVCWAOWGVZON-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-methoxyphenyl)acetamide is a high-purity organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This chemical serves as a significant synthetic intermediate in organic and medicinal chemistry research. Compounds within the 2-hydroxy-N-arylacetamide class are recognized as valuable precursors for the development of various biologically active molecules . Research indicates their applications in the synthesis of metalloprotease inhibitors, anticonvulsants, antibiotics, antimycobacterial agents, and γ-secretase inhibitors, highlighting their broad utility in pharmaceutical discovery . The compound can be synthesized via a mild and eco-friendly one-pot procedure, which involves an acetate exchange on a 2-chloro-N-arylacetamide precursor followed by selective hydrolysis, a method that effectively prevents undesired cleavage of the amide linkage and affords the product in high yield . As a building block, it provides researchers with a versatile handle for further chemical modifications. This product is intended For Research Use Only.

Properties

IUPAC Name

2-hydroxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUVCWAOWGVZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research indicates that derivatives of N-(4-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance, a study demonstrated that specific derivatives could induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. The mechanism involved the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity in treated cells compared to controls .

Enzyme Inhibition
N-(4-methoxyphenyl)acetamide has been studied for its inhibitory effects on various enzymes. Notably, compounds derived from it have shown selective inhibition of carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The IC50 values for these compounds ranged from 10.93 to 25.06 nM, indicating strong inhibitory activity against CA IX .

Mechanistic Studies

Molecular Docking Studies
Molecular modeling studies have been conducted to understand the binding interactions of N-(4-methoxyphenyl)acetamide derivatives with target proteins. These studies revealed favorable binding interactions that correlate with the observed biological activities, supporting the compound's potential as a lead compound in drug design .

Synthesis and Structural Insights

Synthesis Techniques
The synthesis of N-(4-methoxyphenyl)acetamide derivatives often involves various chemical reactions, including acylation and condensation reactions. For example, one approach utilizes a reaction between 4-methoxyaniline and acetic anhydride under controlled conditions to yield high purity products .

Structural Analysis
Characterization techniques such as X-ray crystallography have been employed to elucidate the crystal structures of N-(4-methoxyphenyl)acetamide and its derivatives. These studies provide insights into conformational polymorphism and intermolecular interactions that influence their biological activities .

Case Studies

Study Application Findings
Murlykina et al. (2013)Antibacterial ActivityDemonstrated significant antibacterial effects against multiple strains with derivatives showing IC50 values < 50 μM.
Rashid et al. (2012)Antiviral PropertiesCompounds exhibited antiviral activity against specific viral strains, indicating potential therapeutic applications in virology.
Mori et al. (2013)Antitumor ActivityInduced apoptosis in MDA-MB-231 cells with a notable increase in apoptotic markers post-treatment .

Toxicological Studies

While exploring the applications of N-(4-methoxyphenyl)acetamide, it is essential to consider its safety profile. Toxicological assessments have indicated that certain concentrations can lead to cytotoxic effects; therefore, careful dosage and formulation are crucial for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Physical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Synthesis Method Reference
2-Hydroxy-N-(4-methoxyphenyl)acetamide -OH, 4-OCH₃ 102–104 92 One-pot hydrolysis (eco-friendly)
N-(4-Methoxyphenyl)acetamide (Metacetin) -H (no hydroxyl), 4-OCH₃ Not reported Conventional acetylation
2-Azido-N-(4-methoxyphenyl)acetamide -N₃, 4-OCH₃ Not reported Azide substitution
2-Hydroxy-N-(4-methylphenyl)acetamide -OH, 4-CH₃ Not reported Not specified
2-Hydroxy-N-(4-phenoxyphenyl)acetamide -OH, 4-OPh (phenoxy) Not reported Not specified
N-(4-Fluorophenyl)-2-hydroxy-N-(isopropyl)acetamide -OH, 4-F, N-isopropyl Not reported Phase-transfer catalysis

Key Observations :

  • The hydroxyl group in this compound enhances hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogues like Metacetin .
  • The para-methoxy group contributes to electronic effects, influencing reactivity and biological activity .

Pharmacological Activity Comparisons

Key Observations :

  • Derivatives with bulky electron-withdrawing groups (e.g., quinazoline-sulfonyl in ) exhibit potent anticancer activity, suggesting that substituent bulk and electronic properties modulate efficacy.

Biological Activity

2-Hydroxy-N-(4-methoxyphenyl)acetamide, also known as N-(4-methoxyphenyl)acetamide or methacetin, is a compound of significant interest due to its diverse biological activities. This article explores the various pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C9_9H11_{11}NO2_2
  • Molecular Weight : 165.192 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)ethanimidic acid
  • CAS Number : Not available

The structure of this compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in combating infections. Studies suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
  • Anti-inflammatory Properties : Evidence supports its role in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This activity positions it as a candidate for treating inflammatory diseases .
  • Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer lines. This mechanism is likely mediated through the modulation of signaling pathways involved in cell growth and survival .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The hydroxy and methoxy groups facilitate interactions with enzymes involved in metabolic processes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that regulate inflammation and cellular proliferation.
  • Free Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS), which contributes to its antioxidant capabilities.

Antimicrobial Studies

A study conducted by Fang et al. (2014) demonstrated that derivatives of phenoxy-N-arylacetamides, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated strong efficacy comparable to standard antibiotics .

Anti-inflammatory Research

Rani et al. (2014) explored the anti-inflammatory effects of methacetin in animal models. The results indicated a marked reduction in edema and inflammatory markers when treated with the compound, suggesting its potential application in managing conditions like arthritis and other inflammatory disorders .

Antioxidant Activity

Research by Venkatachalam et al. (2012) highlighted the antioxidant properties of methacetin, showing that it effectively reduced lipid peroxidation in vitro. This suggests its potential role in preventing oxidative stress-related diseases such as cardiovascular disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityRemarks
2-Hydroxy-N-(4-chlorophenyl)acetamideAntimicrobial, anticancerChlorine substitution alters properties
2-Hydroxy-N-(4-nitrophenyl)acetamideAntimicrobial, anti-inflammatoryNitro group enhances reactivity
2-Hydroxy-N-(4-phenoxyphenyl)acetamideAnticancer, analgesicSimilar structure with varied effects

This table illustrates how structural modifications influence the biological activities of related compounds.

Q & A

Q. Table 1: Key NMR Data

Proton/Carbonδ (ppm)Assignment
¹H: 8.27s, 1HNH
¹H: 4.17s, 2HCH₂OH
¹³C: 169.68-C=O

Alternative routes involve derivatization into thioanhydrides via reaction with carbon disulfide and acyl chlorides (e.g., benzoic acid derivatives), yielding 78–85% products .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Resolve hydroxyl and amide protons; confirm substitution patterns (e.g., methoxy group at δ 3.77 ppm in ¹H NMR) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 182.0869) .
  • Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N ratios .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and O-H bonds (~3300 cm⁻¹) .

Advanced: How can researchers evaluate the pharmacological mechanisms of this compound derivatives?

Answer:

  • Anti-Cancer Activity : Use MTT assays on cell lines (e.g., HCT-116, MCF-7). Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide show IC₅₀ values <10 µM by disrupting kinase signaling .
  • Receptor Binding Studies : For α₁-adrenoceptor inhibition (e.g., HJZ-3 derivative), employ radioligand displacement assays to measure binding affinity (Ki values) .
  • Dose-Response Analysis : Fit data to Hill-Langmuir equations to quantify efficacy (EC₅₀) and selectivity .

Q. Table 2: Representative Pharmacological Data

DerivativeTargetIC₅₀/Ki
Compound 40 HCT-116 cells8.2 µM
HJZ-3 α₁D-adrenoceptor0.15 nM

Advanced: What crystallographic strategies are used to resolve structural ambiguities in this compound?

Answer:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å) .
  • Refinement with SHELXL : Apply twin refinement for non-merohedral twinning and incorporate hydrogen bonding constraints (e.g., O-H···O interactions) .
  • Validation Tools : Check geometry with PLATON and electron density maps to exclude disorder .

Example : The crystal structure of a related compound (CCDC 1910293) revealed a monoclinic P2₁/c space group with Z = 4, validated via R-factor convergence (<0.05) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis : Compare datasets using Cohen’s d to quantify effect size differences (e.g., anti-cancer IC₅₀ variability due to cell line heterogeneity) .
  • Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., sulfonyl vs. morpholino groups) with activity trends via QSAR models .
  • Experimental Replication : Standardize assays (e.g., fixed incubation time in MTT) to minimize protocol-driven discrepancies .

Key Consideration : Bioactivity may vary due to metabolite formation (e.g., hydroxylation of methoxy groups), necessitating HPLC-MS stability studies .

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